molecular formula C11H17NO B115941 (R)-(-)-2-Amino-1-benzyloxybutane CAS No. 142559-11-3

(R)-(-)-2-Amino-1-benzyloxybutane

Cat. No.: B115941
CAS No.: 142559-11-3
M. Wt: 179.26 g/mol
InChI Key: DFQWOAPAERBEID-LLVKDONJSA-N
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Description

®-(-)-2-Amino-1-benzyloxybutane is a chiral amine compound with a benzyl ether group. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2-Amino-1-benzyloxybutane typically involves the following steps:

    Starting Material: The synthesis often begins with ®-2-Amino-1-butanol.

    Protection of the Hydroxyl Group: The hydroxyl group of ®-2-Amino-1-butanol is protected by converting it into a benzyl ether. This is usually achieved by reacting the alcohol with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-2-Amino-1-benzyloxybutane may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of the compound in larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

®-(-)-2-Amino-1-benzyloxybutane can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The benzyl ether group can be reduced to yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Alcohols

    Substitution: Amides, ureas, alkylated amines

Scientific Research Applications

®-(-)-2-Amino-1-benzyloxybutane has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving chiral amines.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which ®-(-)-2-Amino-1-benzyloxybutane exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyl ether group can also undergo cleavage under certain conditions, releasing the active amine.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(+)-2-Amino-1-benzyloxybutane
  • ®-(-)-2-Amino-1-butanol
  • ®-(-)-2-Amino-1-phenylethanol

Uniqueness

®-(-)-2-Amino-1-benzyloxybutane is unique due to its combination of a chiral center and a benzyl ether group. This allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these features. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral molecules.

Properties

IUPAC Name

(2R)-1-phenylmethoxybutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQWOAPAERBEID-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](COCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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